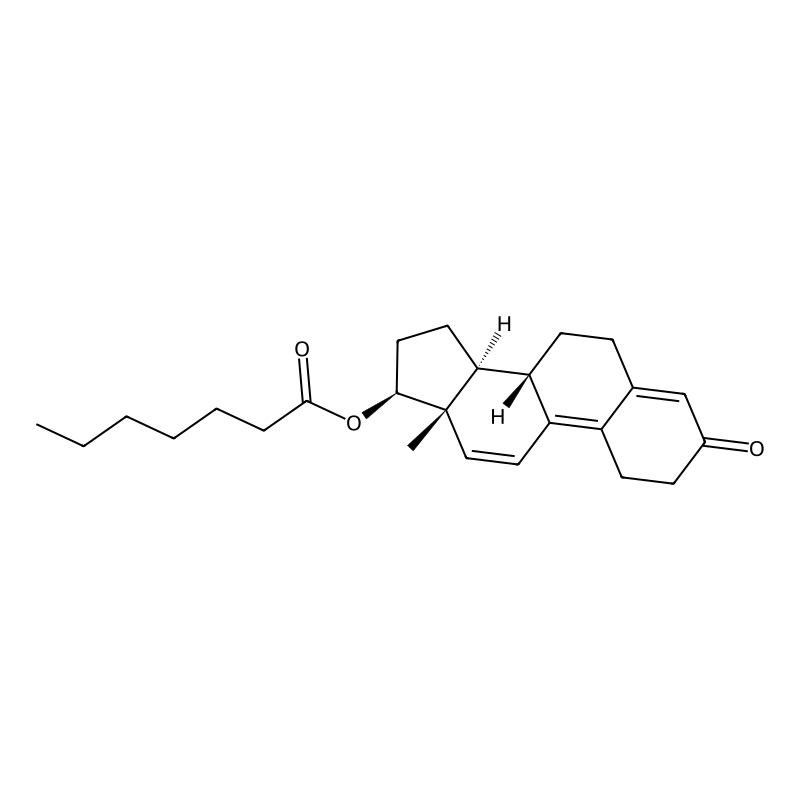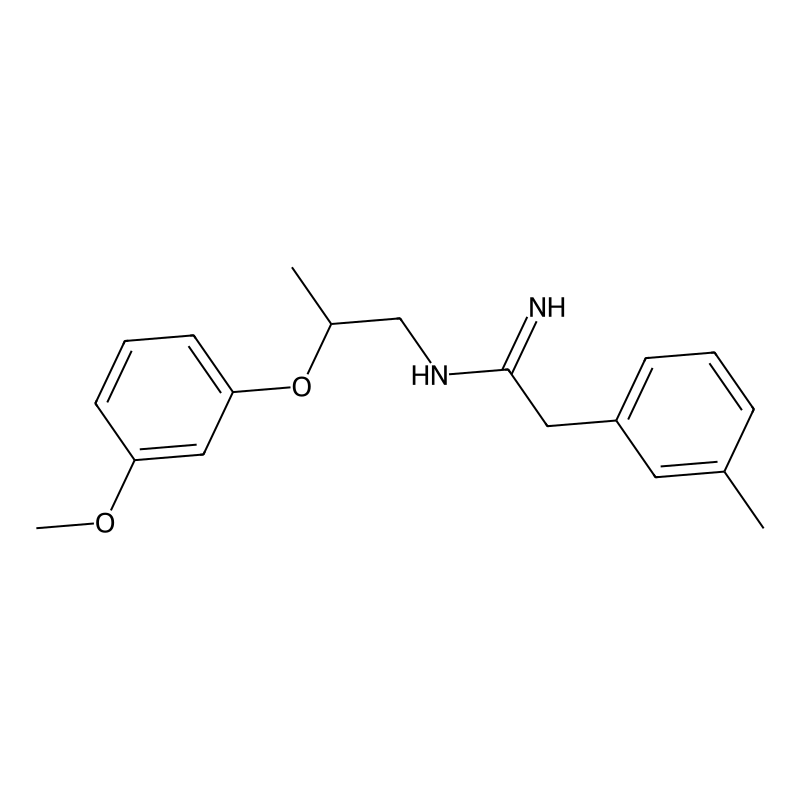Potassium palmitate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Cell Culture and Lipid Research:
- Due to its amphiphilic nature (having both water-loving and water-hating parts), potassium palmitate can be used to form liposomes and micelles [1]. These structures mimic cellular membranes and are valuable tools for studying membrane-related processes like protein transport and drug delivery [1].
- Research also explores potassium palmitate's role in cellular fatty acid metabolism. By studying how cells uptake and utilize potassium palmitate, scientists gain insights into lipid homeostasis and potential therapeutic targets for metabolic disorders [2].
Microbiology and Antibacterial Properties:
- Certain studies investigate the antimicrobial properties of potassium palmitate. Some research suggests it may exhibit activity against specific bacterial strains, potentially due to its ability to disrupt their cell membranes [3]. However, more research is needed to fully understand its effectiveness and mechanisms of action.
Stable Isotope Labeling:
- Isotope-labeled versions of potassium palmitate, where specific carbon atoms are replaced with heavier isotopes, are valuable tools in metabolic studies. These labeled molecules can be traced within cells and organisms, allowing researchers to map metabolic pathways and understand how cells utilize fatty acids [4].
Environmental Research:
- As a component of some biofuels, potassium palmitate can be used in research to evaluate the biodegradability and environmental impact of these alternative fuels [5].
Please note
The available research on potassium palmitate in scientific fields is generally modest compared to some other compounds.
Here are some resources for further exploration:
Potassium palmitate is a potassium salt of palmitic acid, a saturated fatty acid with the chemical formula C₁₆H₃₁KO₂. This compound appears as a white solid or powder and is typically used in various applications due to its surfactant properties. It is soluble in water and forms emulsions, making it valuable in food, cosmetics, and pharmaceuticals. Potassium palmitate is recognized for its role as a stabilizer and emulsifier, contributing to the texture and consistency of products.
- Saponification: When treated with an alkali, potassium palmitate can hydrolyze fats and oils, producing glycerol and fatty acid salts.
- Transesterification: It can react with alcohols to form esters, which are important in biodiesel production. For example, the transesterification of methyl palmitate with sucrose has been studied, revealing potassium palmitate's catalytic properties .
- Formation of Micelles: In aqueous solutions, potassium palmitate can form micelles, which are aggregates that help solubilize non-polar substances.
Potassium palmitate exhibits various biological activities:
- Emulsifying Agent: It stabilizes emulsions in food and cosmetic formulations, improving texture and shelf life.
- Antimicrobial Properties: Some studies suggest that fatty acid salts like potassium palmitate may possess antimicrobial effects, potentially inhibiting the growth of certain bacteria .
- Nutritional Role: As a source of fatty acids, it can be metabolized by the body for energy. Palmitic acid is a significant component of human fat tissue and plays a role in cellular functions.
Potassium palmitate can be synthesized through several methods:
- Neutralization Reaction: The most common method involves the neutralization of palmitic acid with potassium hydroxide or potassium carbonate:
- Transesterification: This method involves reacting triglycerides (fats) with potassium hydroxide to produce glycerol and potassium salts of fatty acids.
- Direct Saponification: Mixing palm oil or other triglycerides with potassium hydroxide results in the formation of potassium salts of fatty acids, including potassium palmitate.
Potassium palmitate finds applications across various industries:
- Food Industry: Used as an emulsifier and stabilizer in products like margarine and baked goods.
- Cosmetics: Serves as an emulsifying agent in creams and lotions.
- Pharmaceuticals: Acts as a surfactant in drug formulations to enhance solubility.
- Biodegradable Surfactants: Its biodegradable nature makes it suitable for environmentally friendly cleaning products.
Potassium palmitate shares similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound | Chemical Formula | Unique Features |
|---|---|---|
| Sodium Palmitate | C₁₆H₃₂NaO₂ | Sodium salt; more common in food applications |
| Calcium Palmitate | C₁₆H₃₂CaO₂ | Used primarily in animal feed; less soluble |
| Magnesium Palmitate | C₁₆H₃₂MgO₂ | Often used in pharmaceuticals; provides magnesium |
| Palmitic Acid | C₁₆H₃₂O₂ | Free fatty acid; not ionic; serves different roles |
Potassium palmitate is unique due to its specific ionic nature, which enhances its solubility and emulsifying properties compared to sodium or calcium salts. Its applications span various industries, making it a versatile compound.
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 18 of 29 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 11 of 29 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
Use Classification
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food Additives -> ANTICAKING_AGENT; EMULSIFIER; -> JECFA Functional Classes
Cosmetics -> Emulsifying; Surfactant








